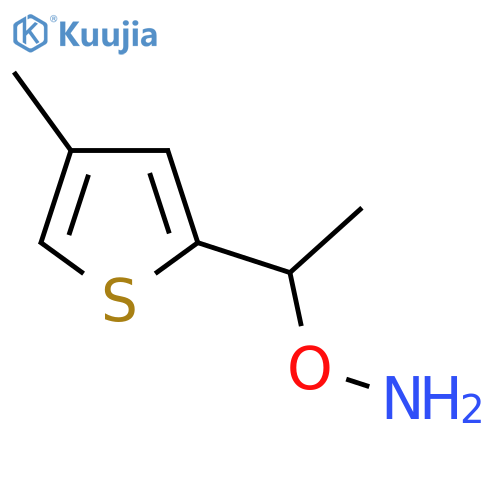Cas no 2228208-63-5 (O-1-(4-methylthiophen-2-yl)ethylhydroxylamine)

2228208-63-5 structure
商品名:O-1-(4-methylthiophen-2-yl)ethylhydroxylamine
O-1-(4-methylthiophen-2-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(4-methylthiophen-2-yl)ethylhydroxylamine
- 2228208-63-5
- O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine
- EN300-1797179
-
- インチ: 1S/C7H11NOS/c1-5-3-7(10-4-5)6(2)9-8/h3-4,6H,8H2,1-2H3
- InChIKey: RHFLFSRJISSFSN-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C=C1C(C)ON
計算された属性
- せいみつぶんしりょう: 157.05613515g/mol
- どういたいしつりょう: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.5Ų
O-1-(4-methylthiophen-2-yl)ethylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797179-5.0g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 5g |
$4517.0 | 2023-05-23 | ||
| Enamine | EN300-1797179-0.5g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-2.5g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-5g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 5g |
$4517.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-1g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-0.25g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-10.0g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 10g |
$6697.0 | 2023-05-23 | ||
| Enamine | EN300-1797179-0.1g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-0.05g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1797179-1.0g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 1g |
$1557.0 | 2023-05-23 |
O-1-(4-methylthiophen-2-yl)ethylhydroxylamine 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
2228208-63-5 (O-1-(4-methylthiophen-2-yl)ethylhydroxylamine) 関連製品
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量